molecular formula C13H14N2O B2563864 N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 107756-67-2

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B2563864
CAS No.: 107756-67-2
M. Wt: 214.268
InChI Key: ZDZWHUBLDZGZGV-UHFFFAOYSA-N
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Description

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound with the molecular formula C13H14N2O It is a derivative of naphthalene, characterized by the presence of a cyano group and an acetamide group

Mechanism of Action

Target of Action

The primary targets of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The specific mode of action of This compound It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetamide derivatives.

Scientific Research Applications

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
  • N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWHUBLDZGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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